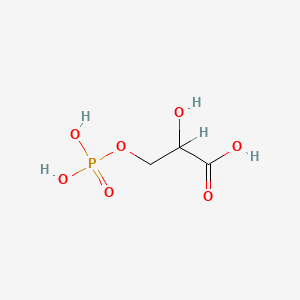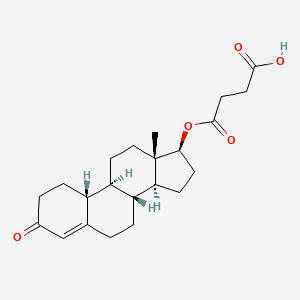
3-Phosphoglycerate
Übersicht
Beschreibung
3-Phosphoglyceric acid, also known as glycerate 3-phosphate or 3-PG, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 3-Phosphoglyceric acid is soluble (in water) and a moderately acidic compound (based on its pKa). 3-Phosphoglyceric acid has been found in human prostate tissue, and has also been detected in multiple biofluids, such as saliva and blood. Within the cell, 3-phosphoglyceric acid is primarily located in the cytoplasm and mitochondria. 3-Phosphoglyceric acid exists in all eukaryotes, ranging from yeast to humans. 3-Phosphoglyceric acid participates in a number of enzymatic reactions. In particular, 3-Phosphoglyceric acid can be biosynthesized from glyceric acid through the action of the enzyme glycerate kinase. Furthermore, 3-Phosphoglyceric acid can be converted into phosphohydroxypyruvic acid through the action of the enzyme D-3-phosphoglycerate dehydrogenase. Finally, 3-Phosphoglyceric acid can be converted into glyceric acid; which is catalyzed by the enzyme glycerate kinase. In humans, 3-phosphoglyceric acid is involved in the glycine and serine metabolism pathway, the triosephosphate isomerase pathway, the D-glyceric acidura pathway, and the starch and sucrose metabolism pathway. 3-Phosphoglyceric acid is also involved in several metabolic disorders, some of which include sucrase-isomaltase deficiency, the hyperglycinemia, non-ketotic pathway, cancer (via the Warburg effect), and glycerol kinase deficiency.
3-phosphoglyceric acid is a monophosphoglyceric acid having the phospho group at the 3-position. It is an intermediate in metabolic pathways like glycolysis and calvin cycle. It has a role as a fundamental metabolite and an algal metabolite. It is a tetronic acid derivative and a monophosphoglyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-phosphoglycerate(3-), a 3-phosphoglycerate(2-) and a 3-phosphoglycerate.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Metabolic Reprogramming
- Role in Cancer Cell Metabolism : 3-Phosphoglycerate dehydrogenase (PHGDH), which converts 3-phosphoglycerate, is highly expressed in various cancers including breast cancer, melanoma, and Ewing’s sarcoma. It's a key player in cancer's metabolic reprogramming, promoting growth and resistance to therapeutics (Rathore, Schutt, & Van Tine, 2020).
- Impact on Serine Biosynthesis and Tumor Growth : The enzyme phosphoglycerate mutase (PGAM1), acting on 3-phosphoglycerate, affects serine synthesis, which is crucial in several cancers. Alterations in this pathway significantly impact cancer cell proliferation and tumor growth (Hitosugi et al., 2012).
Neurodevelopment and Genetic Disorders
- PHGDH Deficiency and Neurological Disorders : 3-phosphoglycerate dehydrogenase deficiency, related to 3-phosphoglycerate, leads to congenital microcephaly, psychomotor retardation, and seizures. This condition underscores the importance of 3-phosphoglycerate in brain development and function (Klomp et al., 2000).
- Embryonic Development and Brain Morphogenesis : Studies in Phgdh-deficient mice have shown that the absence of PHGDH leads to severe developmental defects, particularly in the brain, highlighting 3-phosphoglycerate's role in embryonic development (Yoshida et al., 2004).
Therapeutic Applications and Drug Discovery
- Potential in Antenatal Treatment : In cases of 3-PGDH deficiency, prenatal treatment with L-serine has shown promising results in preventing neurological damage, indicating a potential therapeutic application of 3-phosphoglycerate metabolism (Koning et al., 2004).
- Target for Cancer Therapy : PHGDH, involved in the metabolism of 3-phosphoglycerate, is being explored as a target in cancer therapy. Fragment-based drug discovery is being used to develop PHGDH inhibitors, which could lead to new treatments for PHGDH-amplified cancers (Unterlass et al., 2016).
Eigenschaften
IUPAC Name |
2-hydroxy-3-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPPGNTCRNQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002368 | |
| Record name | 3-Glycerophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Phosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Phosphoglycerate | |
CAS RN |
820-11-1 | |
| Record name | 3-Phosphoglyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phosphoglycerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Glycerophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(3-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B1209858.png)
![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1209859.png)

![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)


